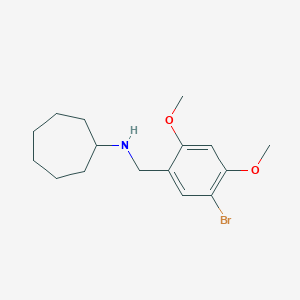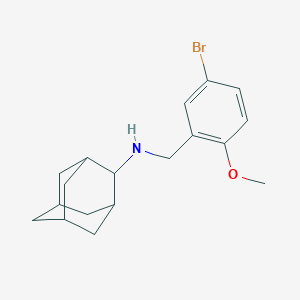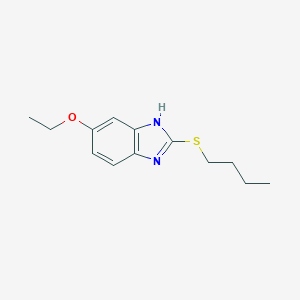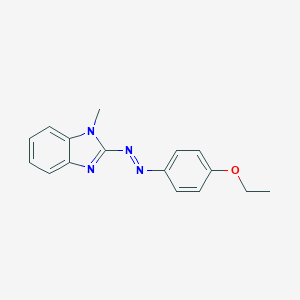![molecular formula C17H11ClN2O6 B416406 Methyl 2-chloro-5-[5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoate](/img/structure/B416406.png)
Methyl 2-chloro-5-[5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-5-(5-{[2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-furyl)benzoate is an organic compound with the molecular formula C₁₇H₁₁ClN₂O₆ It is a complex molecule featuring a benzoate ester, a chlorinated aromatic ring, and a pyrimidinylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-[5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoate typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrimidinylidene Intermediate: This step involves the condensation of urea with an aldehyde to form the pyrimidinylidene ring.
Furan Ring Formation: The furan ring is synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reaction: The pyrimidinylidene and furan intermediates are coupled using a palladium-catalyzed cross-coupling reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidinylidene moiety, converting it to a dihydropyrimidine derivative.
Substitution: The chlorine atom on the aromatic ring can be substituted with various nucleophiles, leading to a wide range of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced pyrimidine derivatives, and various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Methyl 2-chloro-5-[5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoate involves its interaction with specific molecular targets. The pyrimidinylidene moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The furan ring and chlorinated aromatic ring can also participate in various binding interactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-chloro-5-(5-{[2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-thienyl)benzoate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 2-chloro-5-(5-{[2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridyl)benzoate: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
Methyl 2-chloro-5-(5-{[2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-furyl)benzoate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions in biological systems and novel applications in material science.
Eigenschaften
Molekularformel |
C17H11ClN2O6 |
|---|---|
Molekulargewicht |
374.7g/mol |
IUPAC-Name |
methyl 2-chloro-5-[5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C17H11ClN2O6/c1-25-16(23)10-6-8(2-4-12(10)18)13-5-3-9(26-13)7-11-14(21)19-17(24)20-15(11)22/h2-7H,1H3,(H2,19,20,21,22,24) |
InChI-Schlüssel |
INMSOZFEBDMBEA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O)Cl |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-fluorophenyl)-5-propionyl-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B416324.png)
![5-(4-benzhydryl-1-piperazinyl)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B416330.png)
![1-chloro-2-({2-nitrophenyl}sulfanyl)-4-phenyl-2,3,3a,4,5,11c-hexahydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B416331.png)
![2-(bromomethyl)-2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B416333.png)

![5-(1-azepanyl)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B416336.png)



![3-bromo-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-4-methoxybenzamide](/img/structure/B416340.png)
![4-tert-butyl-N-[4-{[(4-tert-butylphenyl)sulfonyl]amino}-2-(4,4-dimethyl-2,6-dioxocyclohexyl)phenyl]benzenesulfonamide](/img/structure/B416341.png)


![2-[4-(dimethylamino)benzylidene]naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B416346.png)
